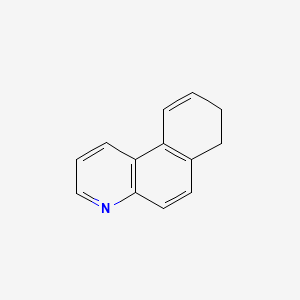
Benzo(f)quinoline, 7,8-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(f)quinoline, 7,8-dihydro- is an aza-polynuclear aromatic nitrogen heterocycle. It is a derivative of quinoline, characterized by the presence of a fused benzene ring and a nitrogen atom within the heterocyclic structure. This compound exhibits unique properties due to its extended π-π conjugation, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline, 7,8-dihydro- can be achieved through several methods:
Skraup Reaction: This traditional method involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or arsenic acid.
Photochemical Cyclohydrogenation: This method involves the cyclization of trans-2-stilbazole derivatives under photochemical conditions.
Doebner-Von Miller Reaction: This reaction involves the condensation of 2-naphthylamine with 3,3-diethoxyprop-1-ene.
Industrial Production Methods
Industrial production of Benzo(f)quinoline, 7,8-dihydro- typically involves large-scale Skraup reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo(f)quinoline, 7,8-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and other heterocyclic derivatives .
Scientific Research Applications
Benzo(f)quinoline, 7,8-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and organic light-emitting devices (OLEDs).
Mechanism of Action
The mechanism of action of Benzo(f)quinoline, 7,8-dihydro- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzo(f)quinoline, 7,8-dihydro- can be compared with other similar compounds such as quinoline, isoquinoline, and benzoquinoline:
Isoquinoline: Isoquinoline has a different arrangement of the nitrogen atom within the heterocyclic ring, leading to distinct chemical properties.
Benzoquinoline: Benzoquinoline is another derivative with different substitution patterns, affecting its biological activities.
Benzo(f)quinoline, 7,8-dihydro- stands out due to its unique structural features and diverse applications in various fields of research.
Properties
CAS No. |
103620-14-0 |
|---|---|
Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
7,8-dihydrobenzo[f]quinoline |
InChI |
InChI=1S/C13H11N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h2-3,5-9H,1,4H2 |
InChI Key |
IMDYPQAJUHSRNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















